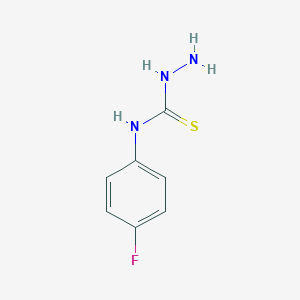

4-(4-Fluorophenyl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQJJEUAWXLNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353174 | |

| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-94-9 | |

| Record name | 4-(4-Fluorophenyl)thiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-(4-Fluorophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Fluorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and extensive characterization data. All quantitative information is summarized in structured tables for clarity and ease of comparison. Detailed experimental methodologies are provided, and key processes are visualized using logical diagrams to facilitate understanding and reproducibility in a research setting.

Introduction

Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom into the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This compound, in particular, serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. This guide offers a detailed protocol for its preparation and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic addition of hydrazine hydrate to 4-fluorophenyl isothiocyanate. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and proceeds readily at room temperature to yield the desired product.

Experimental Protocol

Materials:

-

4-Fluorophenyl isothiocyanate

-

Hydrazine hydrate (99-100%)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

To this stirred solution, add hydrazine hydrate (1.0-1.1 equivalents) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid product typically precipitates out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from hot ethanol to yield colorless crystals of this compound.

-

Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

Crystal Structure Analysis of 4-(4-Fluorophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-(4-Fluorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry due to the established biological activities of the thiosemicarbazide scaffold. This document details the experimental protocols for its synthesis and crystallographic determination, presents key structural data, and discusses the molecular geometry and intermolecular interactions.

Introduction

Thiosemicarbazide derivatives are a well-studied class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a fluorine atom to the phenyl ring can significantly influence the compound's physicochemical properties and biological efficacy. A thorough understanding of the three-dimensional structure of this compound is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide is based on the crystallographic data reported by Osman et al. in 2020.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate.[2]

Procedure: A solution of 4-fluorophenyl isothiocyanate in hot ethanol is treated with hydrazine hydrate. The reaction mixture is allowed to react to form the this compound product.[2]

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a saturated solution of the compound in 95% ethanol.[2]

X-ray Crystallography

The determination of the crystal structure involved the following key steps:

Intensity data were collected on a suitable single-crystal X-ray diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F².[2]

Data Presentation

The crystallographic data and structure refinement details for this compound are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₈FN₃S |

| Formula Weight | 185.22 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.1056(8) Å |

| b | 5.5177(4) Å |

| c | 12.5617(8) Å |

| β | 90.063(2)° |

| Volume | 839.06(10) ų |

| Z | 4 |

| Density (calculated) | 1.466 Mg/m³ |

| Absorption Coefficient | 0.354 mm⁻¹ |

| F(000) | 384 |

| Refinement Details | |

| Final R indices [I > 2σ(I)] | R₁ = 0.0946, wR₂ = 0.1377 |

| R indices (all data) | R₁ = 0.1332, wR₂ = 0.1545 |

[Data sourced from Osman et al., 2020][2]

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| S1-C7 | 1.681(2) | N2-C7-N1 | 115.97(19) |

| F1-C3 | 1.352(2) | N2-C7-S1 | 120.59(16) |

| N1-C7 | 1.330(3) | N1-C7-S1 | 123.40(15) |

| N2-C7 | 1.326(2) | C7-N2-N3 | 120.60(18) |

| N2-N3 | 1.407(3) | C4-C3-F1 | 118.4(2) |

[Data sourced from Osman et al., 2020][2]

Molecular and Crystal Structure

The molecular structure of this compound with the atom-numbering scheme is depicted below.

The molecule consists of a 4-fluorophenyl group linked to a thiosemicarbazide moiety. The phenyl ring and the thiosemicarbazide fragment are essentially planar. However, there is a significant dihedral angle of 69.60(9)° between these two planes.[2]

In the crystal lattice, molecules are linked by intermolecular N–H···S hydrogen bonds, forming a stable three-dimensional supramolecular architecture.[2] This hydrogen bonding is a key feature influencing the crystal packing and physical properties of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The detailed crystallographic data, molecular geometry, and intermolecular interactions presented herein are valuable for researchers in medicinal chemistry and drug development. This structural information can serve as a basis for computational modeling, understanding structure-activity relationships, and designing novel thiosemicarbazide derivatives with enhanced therapeutic potential. The established synthetic and crystallographic protocols also offer a practical guide for the preparation and characterization of analogous compounds.

References

Spectroscopic Properties of Novel Thiosemicarbazide Derivatives: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazide derivatives are a versatile class of compounds extensively utilized in medicinal chemistry as potent intermediates for the synthesis of bioactive and pharmaceutical materials.[1] Their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, makes them a focal point of drug discovery and development.[1][2] The structural elucidation and confirmation of these novel derivatives rely heavily on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the key spectroscopic properties of novel thiosemicarbazide derivatives, focusing on Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to serve as a comprehensive resource for researchers in the field.

Introduction to Thiosemicarbazide Derivatives

Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are characterized by the presence of a thiourea group bonded to a hydrazine moiety. Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[3][4] The resulting imine bond (-N=CH-) is a crucial feature for both their biological activity and their utility in organic synthesis, particularly for preparing various heterocyclic compounds.[1] The diverse pharmacological applications of these derivatives necessitate precise and unambiguous structural characterization, which is accomplished through the synergistic use of various spectroscopic methods.

Synthesis and Characterization Workflow

The synthesis of thiosemicarbazone derivatives is generally a straightforward condensation reaction. The subsequent characterization is a multi-step process involving several analytical techniques to confirm the structure and purity of the synthesized compounds.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(4-Fluorophenyl)-3-thiosemicarbazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(4-Fluorophenyl)-3-thiosemicarbazide represent a promising class of compounds with a broad spectrum of biological activities. The unique structural features of the thiosemicarbazide scaffold, combined with the electronic properties of the 4-fluorophenyl moiety, contribute to their potent effects as anticancer and antifungal agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Synthesis of this compound Derivatives

The core structure, this compound, serves as a crucial building block for the synthesis of a diverse range of biologically active derivatives. A common and effective synthetic route involves the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate. Further derivatization can be achieved by reacting the parent compound with various aldehydes or ketones to form the corresponding thiosemicarbazones.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorophenyl isothiocyanate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 4-fluorophenyl isothiocyanate (0.1 mol) in 100 mL of ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add hydrazine hydrate (0.1 mol, 80% solution) dropwise to the cooled solution over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

The resulting white precipitate of this compound is collected by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator. The purity of the compound can be assessed by melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR, IR).

Biological Activities

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

These compounds exhibit cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifactorial, primarily involving the inhibition of key enzymes essential for cancer cell proliferation and survival, such as topoisomerase and ribonucleotide reductase.[1][2]

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[1] Thiosemicarbazone derivatives can interfere with the catalytic cycle of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in DNA damage and the induction of apoptosis (programmed cell death).[1][3]

Ribonucleotide reductase (RR) is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[4][5] Thiosemicarbazone derivatives can chelate the iron cofactor essential for RR activity, thereby inhibiting the enzyme and halting DNA synthesis, which ultimately leads to cell cycle arrest and apoptosis.[4][5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| AB2 | LNCaP (Prostate) | 108.14 | [6] |

| AB2 | G-361 (Melanoma) | 222.74 | [6] |

| AB1 | LNCaP (Prostate) | 252.14 | [6] |

| AB1 | G-361 (Melanoma) | 369.37 | [6] |

| Thiosemicarbazone Derivative | BxPC-3 (Pancreatic) | ≤ 0.1 | [7] |

| Thiosemicarbazone Derivative | RD (Rhabdomyosarcoma) | 11.6 | [7] |

| Thiosemicarbazone Derivative | HeLa (Cervical) | 5.8 | [7] |

| Thiosemicarbazone Derivative | A549 (Lung) | Not specified | [8] |

| Thiosemicarbazone Derivative | C6 (Glioma) | Not specified | [8] |

Antifungal Activity

Derivatives of this compound have also shown promising activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and dermatophytes.[9][10] The antifungal mechanism is believed to involve the disruption of fungal cell membrane integrity and the inhibition of essential enzymes.

Quantitative Data: Antifungal Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Fluorine-containing derivative | T. rubrum | 31.25–1000 | [9] |

| Fluorine-containing derivative | T. mentagrophytes | Not specified | [9] |

| Isoquinoline derivative 6o | C. albicans | 25 | [10] |

| Isoquinoline derivative 6o | C. parapsilosis | 50 | [10] |

| Isoquinoline derivative 6b | Candida species | 50 | [10] |

| para-nitro substituted derivative 1c | C. parapsilosis | 50 | [10] |

| ortho/para-chloro substituted derivative 1f | C. parapsilosis | 50 | [10] |

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the thiosemicarbazide derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Fungal strains

-

RPMI-1640 medium (buffered with MOPS)

-

96-well microtiter plates

-

This compound derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as both anticancer and antifungal agents. Their mechanisms of action, which involve targeting crucial cellular enzymes, provide a solid foundation for further drug development. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for the development of novel therapeutics to address the ongoing challenges in oncology and infectious diseases. Further optimization of this chemical series could lead to the discovery of new drugs with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of 4-(4-Fluorophenyl)-3-thiosemicarbazide: A Technical Guide

Disclaimer: This technical guide addresses the topic of the in vitro antifungal activity of 4-(4-Fluorophenyl)-3-thiosemicarbazide. However, a comprehensive review of publicly available scientific literature did not yield specific antifungal activity data for this exact compound (CAS#: 330-94-9). Therefore, this document provides a detailed overview based on the antifungal properties of structurally related 4-arylthiosemicarbazide derivatives, particularly those containing a fluorophenyl moiety. The experimental protocols and potential mechanisms of action described are representative of those used for this class of compounds and are intended to serve as a framework for the evaluation of this compound.

Introduction

In the quest for novel therapeutic agents to combat the rising threat of fungal infections and drug resistance, thiosemicarbazides and their derivatives have garnered significant attention within the scientific community. These compounds, characterized by a core N-N-C(=S)-N skeleton, have demonstrated a broad spectrum of biological activities. The incorporation of a fluorophenyl group, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides an in-depth look at the potential in vitro antifungal activity, experimental evaluation, and plausible mechanisms of action for compounds in the class of this compound, drawing insights from its close analogs.

Data Presentation: Antifungal Activity of Related Thiosemicarbazide Derivatives

The following tables summarize the in vitro antifungal activity of various thiosemicarbazide derivatives containing a fluorophenyl group, as reported in the scientific literature. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are key indicators of antifungal efficacy.

Table 1: In Vitro Antifungal Activity of Fluorophenyl-Containing Thiosemicarbazide Derivatives against Dermatophytes [1][2]

| Compound Description | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Thiosemicarbazide with meta-fluorophenyl substituent | Trichophyton rubrum ATCC 28188 | 31.25 | 62.5 (MFC₅₀), 125.0 (MFC₉₀) |

| Thiosemicarbazide with meta-fluorophenyl substituent | Trichophyton mentagrophytes ATCC 9533 | 125.0 | 125.0 (MFC₅₀), 125.0 (MFC₉₀) |

| Thiosemicarbazide derivatives with a fluorophenyl group | Trichophyton mentagrophytes | 125 | 125-250 |

Table 2: In Vitro Antifungal Activity of 4-Arylthiosemicarbazides against Candida Species [3]

| Compound Description | Fungal Species | MIC (µg/mL) |

| Indole derivative with para-fluoro substitution | Candida parapsilosis | 100 |

| Indole derivative with 2,4-difluoro substitution | Candida parapsilosis | 100 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antifungal activity of thiosemicarbazide derivatives.

Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to ensure sporulation.

-

Spores are harvested and suspended in sterile saline (0.85% NaCl) containing a small amount of a wetting agent (e.g., Tween 80).

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

The inoculum is then further diluted in the test medium (e.g., RPMI-1640) to the final desired concentration.

-

-

Preparation of Antifungal Agent Dilutions:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations (e.g., 0.125 to 256 µg/mL).

-

-

Incubation and Reading:

-

The prepared fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

-

The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

-

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antifungal activity.

-

Plate Preparation:

-

An appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is poured into sterile Petri dishes and allowed to solidify.

-

-

Inoculation:

-

A standardized fungal inoculum (0.5 McFarland) is uniformly spread over the surface of the agar using a sterile swab.

-

-

Disk Application:

-

Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.

-

The disks are placed onto the inoculated agar surface. A disk with the solvent alone serves as a negative control, and a disk with a known antifungal agent (e.g., fluconazole) serves as a positive control.

-

-

Incubation and Measurement:

-

The plates are incubated under appropriate conditions.

-

The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around each disk.

-

Mandatory Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

While the exact mechanism of action for this compound is unconfirmed, many antifungal thiosemicarbazide derivatives are proposed to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. One potential target is the enzyme lanosterol 14α-demethylase (CYP51).[3][4]

Caption: Proposed mechanism via inhibition of lanosterol 14α-demethylase.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antimicrobial Power of Substituted Thiosemicarbazones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, substituted thiosemicarbazones have emerged as a versatile class of compounds with a broad spectrum of antimicrobial activity. This technical guide delves into the core of their antimicrobial potential, presenting a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols crucial for their evaluation.

Introduction to Thiosemicarbazones

Thiosemicarbazones are a class of Schiff bases formed by the condensation of a thiosemicarbazide with an aldehyde or a ketone.[1] Their chemical structure, characterized by the presence of a thione (C=S) and an azomethine (-N=CH-) group, imparts a unique electronic and steric profile that allows for diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The structural flexibility of the thiosemicarbazone scaffold allows for the synthesis of a vast library of derivatives with tailored antimicrobial profiles.[4] Furthermore, their ability to chelate with metal ions often leads to the formation of complexes with enhanced biological activity.[5][6]

Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of substituted thiosemicarbazones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of various substituted thiosemicarbazone derivatives against a range of bacterial and fungal pathogens.

| Compound ID | Substituent(s) | Target Microorganism | MIC (µg/mL) | Reference |

| Series A: Pyridine-based Thiosemicarbazones | ||||

| L1 | 2-pyridinecarboxaldehyde derivative | Bacillus cereus | 10 (mg/L) | [4] |

| Series B: Tetracaine-derived Thiosemicarbazides | ||||

| 2h | 2-[4-(butylamine)benzoyl]-N-(3,5-bistrifluoromethylphenyl)hydrazine-1-carbothioamide | Staphylococcus aureus ATCC 29213 | 4 | [7] |

| 2h | 2-[4-(butylamine)benzoyl]-N-(3,5-bistrifluoromethylphenyl)hydrazine-1-carbothioamide | Candida albicans ATCC 10231 | 8 | [7] |

| 2e | 2-[4-(butylamine)benzoyl]-N-(2-fluorophenyl)hydrazine-1-carbothioamide | Staphylococcus aureus ATCC 29213 | 16 | [7] |

| 2f | 2-[4-(butylamine)benzoyl]-N-(4-nitrophenyl)hydrazine-1-carbothioamide | Candida albicans ATCC 10231 | 16 | [7] |

| Series C: Metal Complexes of Thiosemicarbazones | ||||

| T39 (Ag complex) | 3-CH3O-Ph substituent | Escherichia coli | 0.018 | [1] |

| T39 (Ag complex) | 3-CH3O-Ph substituent | Staphylococcus aureus | 0.018 | [1] |

| MTSC-Cu(II) mononuclear complex | Methoxy thiosemicarbazone | Bacillus subtilis | > Gentamycin | [8] |

| MTSC-Cu(II) binuclear complex | Methoxy thiosemicarbazone | Proteus vulgaris | > Gentamycin | [8] |

| Series D: N-methyl Thiosemicarbazones | ||||

| TSCs 1-8 | Varied (imidazole, thiophene rings etc.) | Escherichia coli ATCC 10536 | 2.45 - 19.84 | [9] |

| 4 | Imidazole ring | Staphylococcus aureus | 39.68 | [9] |

| 8 | Thiophene ring | Pseudomonas aeruginosa | 39.68 | [9] |

Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Mechanism of Action: Targeting Essential Cellular Processes

The antimicrobial activity of thiosemicarbazones is often attributed to their ability to interfere with crucial cellular processes in microorganisms. A key mechanism involves the inhibition of essential enzymes required for DNA replication and maintenance.

dot

Caption: Proposed mechanism of antimicrobial action for thiosemicarbazones.

Molecular docking studies have suggested that thiosemicarbazones can bind to the active sites of DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication, leading to the disruption of this process and ultimately cell death.[4][10] The chelation of metal ions can enhance this activity, potentially by facilitating the transport of the compound into the microbial cell or by promoting interaction with the target enzymes.[6][11]

Experimental Protocols: A Guide to Evaluation

The assessment of the antimicrobial potential of novel thiosemicarbazone compounds involves a series of standardized in vitro assays.

Synthesis of Substituted Thiosemicarbazones

The general synthesis protocol involves the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.

dot

Caption: General workflow for the synthesis of thiosemicarbazones.

Antimicrobial Susceptibility Testing

a) Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][7]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.

b) Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1][12]

-

Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Application of Compound: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

dot

Caption: Workflow for antimicrobial evaluation of thiosemicarbazones.

Structure-Activity Relationship (SAR)

The antimicrobial activity of thiosemicarbazones is significantly influenced by the nature and position of substituents on the aromatic rings and the thiosemicarbazide backbone.[10]

-

Electron-withdrawing and Lipophilic Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) and lipophilic moieties can enhance antimicrobial activity, likely by increasing the compound's ability to penetrate microbial cell membranes.

-

N4-Substitution: The geometry at the N4-terminus of the thiosemicarbazide skeleton has been suggested to be a key determinant of antibacterial activity.[10]

-

Metal Chelation: The formation of metal complexes can dramatically increase the antimicrobial potency.[5][8] This is often attributed to Overtone's concept of cell permeability, where the chelation reduces the polarity of the metal ion, allowing for easier passage through the lipidic cell membrane.

Conclusion and Future Directions

Substituted thiosemicarbazones represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, tunable chemical properties, and broad-spectrum activity make them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the thiosemicarbazone scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action to guide rational drug design.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models of infection to assess their therapeutic potential and safety profiles.

-

Combination Therapy: Investigating the synergistic effects of thiosemicarbazones with existing antimicrobial drugs to combat resistance.

The continued exploration of this chemical class holds significant promise for addressing the global challenge of antimicrobial resistance.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. New Mononuclear and Binuclear Cu(II), Co(II), Ni(II), and Zn(II) Thiosemicarbazone Complexes with Potential Biological Activity: Antimicrobial and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsisinternational.org [rsisinternational.org]

Anticonvulsant Properties of 4-(4-Fluorophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticonvulsant properties of 4-(4-Fluorophenyl)-3-thiosemicarbazide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related thiosemicarbazone derivatives and general principles of anticonvulsant screening. The quantitative data presented herein is for a structurally analogous compound and should be interpreted with caution as a potential indicator of activity for the compound of interest.

Introduction

Thiosemicarbazide and its derivatives represent a class of compounds with a broad spectrum of biological activities, including anticonvulsant, antibacterial, and antifungal properties. The presence of a toxophoric NCS moiety and the ability to act as a hydrogen bonding donor and acceptor are key features contributing to their pharmacological potential. This document focuses on the theoretical anticonvulsant profile of this compound, drawing parallels from closely related structures that have been evaluated in preclinical models of epilepsy.

Core Anticonvulsant Screening Data

While specific data for this compound is not available, the following table summarizes the anticonvulsant screening results for a structurally related thiosemicarbazone, 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone , which incorporates the 4-fluorophenyl thiosemicarbazone moiety. This data provides a potential, albeit indirect, indication of the anticonvulsant profile.

Table 1: Anticonvulsant Activity of a Structurally Related Thiosemicarbazone Derivative

| Compound | Test | Dose (mg/kg) | Time (h) | Activity (% Protection) | Neurotoxicity |

| 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone | Maximal Electroshock (MES) | 30 | 0.5 | 0 | Not Reported |

| 100 | 0.5 | 0 | |||

| 300 | 0.5 | 0 | |||

| 30 | 4 | 0 | |||

| 100 | 4 | 75 | |||

| 300 | 4 | 100 | |||

| Subcutaneous Pentylenetetrazole (scPTZ) | 30, 100, 300 | 0.5 & 4 | Inactive | Not Reported |

Data extracted from a study on novel (thio)semicarbazone derivatives of arylalkylimidazole.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the preclinical evaluation of potential anticonvulsant agents.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[2][3]

Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic seizure pattern. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Apparatus:

-

Electroconvulsometer

-

Corneal or auricular electrodes

-

Saline solution (0.9%)

Procedure:

-

Animals (typically mice or rats) are administered the test compound or vehicle at various doses and time points.[2]

-

At the predetermined time, a drop of saline is applied to the electrodes to ensure good electrical contact.

-

The electrodes are placed on the cornea or pinnae of the animal.

-

A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[4]

-

The animal is observed for the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this phase.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model used to identify compounds that may be effective against absence seizures.[5]

Principle: The chemoconvulsant pentylenetetrazole (PTZ) is administered subcutaneously to induce clonic seizures. The test measures the ability of a compound to elevate the seizure threshold.

Apparatus:

-

Syringes and needles for subcutaneous injection

-

Observation cages

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

A convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously into a loose fold of skin, typically on the back of the neck.[5]

-

Animals are placed in individual observation cages.

-

They are observed for a period of 30 minutes for the onset of clonic seizures, characterized by rhythmic muscle spasms of the limbs and body.[5]

-

Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

-

The ED50 is determined based on the dose-response data.

Rotarod Neurotoxicity Test

This test is used to assess the potential for a compound to cause motor impairment, a common side effect of anticonvulsant drugs.[6]

Principle: The ability of an animal to maintain its balance on a rotating rod is measured. A deficit in performance suggests neurotoxicity.

Apparatus:

-

Rotarod apparatus with a rotating rod of a specified diameter.

Procedure:

-

Animals are trained on the rotarod at a constant speed (e.g., 5-10 rpm) until they can remain on it for a predetermined duration (e.g., 1-2 minutes).[7]

-

On the test day, animals are administered the test compound or vehicle.

-

At various time points after administration, the animals are placed on the rotarod, which is either rotating at a constant speed or accelerating.[7]

-

The latency to fall from the rod is recorded.

-

The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (fall from the rod), is calculated.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for anticonvulsant thiosemicarbazides is not fully elucidated but is thought to involve modulation of key neurotransmitter systems and ion channels.[8][9]

Potential Targets:

-

Voltage-gated sodium channels: Many anticonvulsants act by blocking these channels, which reduces the repetitive firing of neurons.[9]

-

GABAergic system: Enhancement of GABA-mediated inhibition is another common mechanism. This can be achieved by acting on GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA-transaminase (the enzyme that breaks down GABA).[8][10]

-

Glutamatergic system: Attenuation of excitatory neurotransmission mediated by glutamate is also a target for some anticonvulsants.[9]

Below are diagrams illustrating the potential workflow for anticonvulsant screening and a conceptual representation of potential anticonvulsant mechanisms of action.

Caption: Workflow for preclinical anticonvulsant screening.

Caption: Potential mechanisms of anticonvulsant action.

Conclusion

While direct experimental evidence for the anticonvulsant properties of this compound is currently lacking, the activity of structurally related compounds suggests that it may possess efficacy in preclinical models of epilepsy, particularly against tonic-clonic seizures as indicated by the MES test. Further investigation is warranted to fully characterize its anticonvulsant profile, determine its potency and therapeutic index, and elucidate its precise mechanism of action. The experimental protocols and potential mechanisms outlined in this guide provide a framework for such future research.

References

- 1. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. scispace.com [scispace.com]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 7. Rotarod-Test for Mice [protocols.io]

- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 10. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

4-(4-Fluorophenyl)-3-thiosemicarbazide as a Corrosion Inhibitor for Steel: A Technical Guide

Disclaimer: This technical guide synthesizes the current understanding of phenyl-thiosemicarbazide derivatives as corrosion inhibitors for steel. As of the latest literature review, specific studies on 4-(4-Fluorophenyl)-3-thiosemicarbazide for this application are not publicly available. Therefore, this document provides a representative overview based on the well-documented performance and mechanisms of analogous thiosemicarbazide compounds. The experimental data, protocols, and mechanisms detailed herein are extrapolated from studies on structurally similar molecules and are intended to serve as a foundational resource for researchers.

Introduction

The corrosion of steel is a pervasive issue in numerous industries, leading to significant economic losses and safety concerns. Acidic environments, commonly encountered in industrial processes such as acid cleaning, pickling, and oil and gas exploration, accelerate the corrosive degradation of steel infrastructure. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage.

Thiosemicarbazide derivatives have emerged as a promising class of corrosion inhibitors for steel in acidic media.[1][2] Their efficacy is attributed to the presence of multiple adsorption centers, including nitrogen and sulfur heteroatoms and the π-electrons of the phenyl ring. These features facilitate the formation of a protective film on the steel surface, which acts as a barrier to the corrosive environment.[3][4] The general structure of a phenyl-thiosemicarbazide involves a thiourea core with a phenyl group and a hydrazinyl substituent, which can be further modified to enhance inhibition performance. The introduction of a fluorine atom to the phenyl ring, as in the case of this compound, is expected to influence the electronic properties of the molecule and, consequently, its interaction with the steel surface.

This guide provides a comprehensive overview of the anticipated performance of this compound as a corrosion inhibitor, based on data from analogous compounds. It includes a summary of quantitative performance data, detailed experimental protocols for evaluation, and a visualization of the proposed inhibition mechanism.

Performance of Phenyl-Thiosemicarbazide Derivatives

The inhibition efficiency of thiosemicarbazide derivatives is influenced by factors such as their concentration, the temperature, and the specific corrosive environment. The following table summarizes the performance of various substituted thiosemicarbazides as corrosion inhibitors for steel in acidic solutions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

| Inhibitor | Steel Type | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique |

| Thiosemicarbazide | Carbon Steel | 2 N H3PO4 | 21x10⁻⁶ M | 25 | Not Specified | Potentiodynamic Pol. |

| 4-Phenyl Thiosemicarbazide | Carbon Steel | 2 N H3PO4 | 21x10⁻⁶ M | 25 | > Thiosemicarbazide | Potentiodynamic Pol. |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | 500 ppm | 30 | 92.5 | Weight Loss |

| 2-acetylpyridine-4-ethyl-3-thiosemicarbazone | Mild Steel | 1 M HCl | 2.0 mM | Not Specified | 64.80 | EIS |

| (3-Nitrobenzaldehyde)-4-phenylthiosemicarbazone | Mild Steel | HCl | 0.5 mM | Not Specified | 89.6 | Weight Loss |

| Phenylthiosemicarbazide | Steel | HCl | 1 mM | Not Specified | 93.7 | Weight Loss |

| N-(2-(2-methoxyphenyl)hydrazinecarbonothioyl)benzamide | Carbon Steel | 1.0 M HCl | 1.0x10⁻³ M | Not Specified | 94.0 | EIS |

| N-(2-(furan-2-carbonyl)hydrazinecarbonothioyl)benzamide | Carbon Steel | 1.0 M HCl | 1.0x10⁻³ M | Not Specified | 94.9 | EIS |

| 4-(4-bromophenyl) Thiosemicarbazide | Mild Steel | 1.0 M HCl | 1x10⁻² M | 20 | >90 (inferred) | Potentiodynamic Pol. |

Experimental Protocols

The evaluation of a corrosion inhibitor's performance involves a combination of gravimetric and electrochemical techniques. The following are detailed methodologies for key experiments.

Materials and Solution Preparation

-

Working Electrode: Mild or carbon steel coupons with a composition similar to that used in industrial applications (e.g., C: 0.15-0.25%, Mn: 0.7-0.9%, Si: 0.15-0.30%, P: <0.04%, S: <0.04%, remainder Fe).[5] The coupons are typically machined to a standard size (e.g., 1 cm x 1 cm x 0.1 cm) with a stem for electrical connection.

-

Surface Preparation: The steel coupons are mechanically polished using a series of silicon carbide abrasive papers of increasing grit (e.g., 240, 400, 600, 800, 1200 grit) to achieve a mirror-like finish. They are then rinsed with distilled water, degreased with a solvent like acetone, and dried in a stream of warm air.[3]

-

Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is prepared by diluting analytical grade acid with distilled water.

-

Inhibitor Solutions: Stock solutions of the inhibitor are prepared by dissolving a known weight of the compound in a small amount of a suitable solvent (e.g., ethanol or DMSO) and then diluting to the required volume with the corrosive medium. A range of inhibitor concentrations are prepared by serial dilution.

Weight Loss Measurements

-

Clean and weigh the steel coupons to the nearest 0.1 mg (W₁).

-

Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

-

After the immersion period, retrieve the coupons, rinse them with distilled water, and clean them with a soft brush to remove corrosion products.

-

Dip the coupons in acetone and dry them.

-

Weigh the cleaned and dried coupons (W₂).

-

Calculate the weight loss (ΔW = W₁ - W₂), corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

-

Electrochemical Measurements

Electrochemical tests are performed using a three-electrode cell configuration with the steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Immerse the working electrode in the test solution for a stabilization period (e.g., 30-60 minutes) to reach a stable open circuit potential (OCP).

-

Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6]

-

Plot the logarithm of the current density versus the potential (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

-

Allow the working electrode to reach a stable OCP in the test solution.

-

Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]

-

Plot the impedance data as a Nyquist plot (Z'' vs. Z').

-

Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of a corrosion inhibitor.

Caption: General experimental workflow for corrosion inhibitor evaluation.

Proposed Inhibition Mechanism

The diagram below illustrates the proposed mechanism of corrosion inhibition by a phenyl-thiosemicarbazide derivative on a steel surface in an acidic medium.

Caption: Proposed mechanism of steel corrosion inhibition by a phenyl-thiosemicarbazide.

The inhibition mechanism is believed to involve the adsorption of the thiosemicarbazide molecule onto the steel surface. This can occur through:

-

Physical Adsorption: Electrostatic interaction between the protonated inhibitor molecule and the negatively charged steel surface (due to adsorbed anions like Cl⁻).

-

Chemical Adsorption: Coordinate bond formation between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the iron atoms. The π-electrons of the phenyl ring can also contribute to the adsorption process.

This adsorbed layer forms a protective barrier that isolates the steel surface from the corrosive medium, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The presence of a fluorine atom on the phenyl ring can enhance the adsorption and inhibition efficiency by modifying the electron density distribution in the molecule.

Conclusion

While specific experimental data for this compound as a corrosion inhibitor is not yet available, the extensive research on analogous thiosemicarbazide derivatives strongly suggests its potential as an effective inhibitor for steel in acidic environments. The methodologies and mechanisms outlined in this guide provide a solid foundation for future research and development in this area. Further experimental validation is necessary to quantify the precise inhibition efficiency and to elucidate the specific adsorption characteristics of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cjm.ichem.md [cjm.ichem.md]

- 4. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05690A [pubs.rsc.org]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide [scirp.org]

Computational and Theoretical Deep Dive into Thiosemicarbazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. Their potential as anticancer, antibacterial, antifungal, and antitubercular agents is well-documented.[1][2][3][4] Computational and theoretical studies have played a pivotal role in elucidating the structural features, electronic properties, and structure-activity relationships (SAR) of these molecules, thereby guiding the rational design of more potent and selective therapeutic agents.[5][6][7] This technical guide provides an in-depth overview of the computational and theoretical approaches used to study thiosemicarbazide derivatives, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of relevant workflows and pathways.

Core Computational and Theoretical Approaches

A variety of computational methods are employed to investigate the properties and potential applications of thiosemicarbazide derivatives. These include:

-

Density Functional Theory (DFT): Used to optimize molecular geometries, calculate electronic properties such as HOMO-LUMO energy gaps, and predict spectroscopic features.[1][8][9]

-

Molecular Docking: A computational technique that predicts the preferred binding orientation of a ligand to a target protein, providing insights into potential mechanisms of action and binding affinities.[1][4][6]

-

Quantitative Structure-Activity Relationship (QSAR): Statistical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel derivatives.[6][7][10]

These computational approaches offer a cost-effective and time-efficient means to explore the vast chemical space of thiosemicarbazide derivatives, prioritizing compounds for synthesis and biological evaluation.[5]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data obtained from computational and theoretical studies of various thiosemicarbazide derivatives.

Table 1: Selected DFT Optimized Geometrical Parameters for Thiosemicarbazone Derivatives

| Parameter | Compound 1 | Compound 2 | Reference |

| Bond Lengths (Å) | |||

| C=S | 1.675 | 1.680 | [11] |

| C-N (thioamide) | 1.378 | 1.375 | [11] |

| N-N | 1.370 | 1.368 | [11] |

| Bond Angles (°) | |||

| N-C-S | 124.5 | 125.0 | [11] |

| C-N-N | 119.8 | 120.1 | [11] |

| Dihedral Angles (°) | |||

| C-N-N-C | 178.5 | -179.2 | [11] |

Note: Compound 1 and Compound 2 are representative thiosemicarbazone structures from the cited literature. The specific substituents on the aromatic rings can influence these values.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

| Thiosemicarbazone Derivative A | -6.25 | -1.89 | 4.36 | B3LYP/6-311++G(d,p) | [1] |

| Thiosemicarbazone Derivative B | -6.54 | -2.11 | 4.43 | B3LYP/6-311++G(d,p) | [1] |

| Quinolinone-Thiosemicarbazone 11d | - | - | - | - | [6] |

| Quinolinone-Thiosemicarbazone 11e | - | - | - | - | [6] |

Table 3: Molecular Docking Scores and Biological Activity of Antitubercular Thiosemicarbazide Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | MIC (µg/mL) | Reference |

| Compound 2 | M. tuberculosis glutamine synthetase | - | 15.625 | [4] |

| Compound 5 | M. tuberculosis glutamine synthetase | - | 7.81 | [4] |

| Quinolinone-Thiosemicarbazone 11d | InhA | - | 0.15 (µM) | [6] |

| Quinolinone-Thiosemicarbazone 11e | DprE1 | - | 0.13 (µM) | [6] |

| Benzimidazole Derivative 7 | KasA | -7.368 | 0.8 | [12] |

| Benzimidazole Derivative 8 | KasA | -7.173 | 0.8 | [12] |

Experimental and Computational Protocols

This section details the generalized methodologies for the synthesis and computational analysis of thiosemicarbazide derivatives, based on protocols reported in the literature.

Synthesis of Thiosemicarbazide Derivatives

A common synthetic route to thiosemicarbazide derivatives involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[3][4] For quinoline-based derivatives, the synthesis typically starts with the corresponding quinoline-8-sulfonyl chloride.[3]

General Procedure for the Synthesis of 1-(aroyl)-4-(aryl)thiosemicarbazides:

-

Dissolve the carboxylic acid hydrazide (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Add the corresponding aryl isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid product with a cold solvent (e.g., diethyl ether or ethanol) to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiosemicarbazide derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Computational Details

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[8]

-

Functional and Basis Set: The B3LYP hybrid functional with the 6-311++G(d,p) basis set is a common choice for geometry optimization and electronic property calculations of organic molecules.[1][13] For metal complexes, a basis set like LANL2DZ may be employed for the metal atom.[8]

-

Geometry Optimization: The initial molecular structures are drawn using a molecular editor and subjected to full geometry optimization without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Property Calculations: Following successful optimization, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

Molecular Docking Studies:

-

Software: AutoDock, GOLD, or MOE (Molecular Operating Environment) are widely used for molecular docking simulations.[8][14]

-

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

-

Ligand Preparation: The 3D structures of the thiosemicarbazide derivatives are generated and their geometries are optimized using a suitable force field or quantum mechanical method (e.g., DFT).

-

Docking Simulation: The prepared ligands are docked into the active site of the target protein. The docking algorithm explores various possible binding conformations and orientations of the ligand within the active site.

-

Scoring and Analysis: The resulting docking poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.[1]

Visualizing Key Processes

Graphviz diagrams are used to illustrate important workflows and conceptual relationships in the study of thiosemicarbazide derivatives.

Caption: General workflow for the synthesis of thiosemicarbazide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel Thiosemicarbazone Quantum Dots in the Treatment of Alzheimer’s Disease Combining In Silico Models Using Fingerprints and Physicochemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity and Drug-Likeness of Thiosemicarbazone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazones are a versatile class of compounds with a wide range of therapeutic applications, including potent anticancer, antiviral, and antimicrobial activities. Their biological efficacy is intricately linked to their physicochemical properties, particularly lipophilicity and drug-likeness. This technical guide provides an in-depth analysis of these critical parameters for thiosemicarbazone analogs. It summarizes key quantitative data, details experimental and computational methodologies for their assessment, and visualizes relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel thiosemicarbazone-based therapeutic agents.

Introduction to Thiosemicarbazones

Thiosemicarbazones are characterized by the R1R2C=NNH-C(=S)NH2 structural motif. Their biological activity is often attributed to their ability to chelate metal ions, which is crucial for the function of various enzymes involved in cellular proliferation and metabolism.[1] The substituents (R1 and R2) on the thiosemicarbazone scaffold can be extensively modified, allowing for the fine-tuning of their physicochemical properties and biological targets. The coordination of thiosemicarbazone ligands with transition metal ions can significantly enhance their chemical reactivity and therapeutic potential.[1]

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] For thiosemicarbazones, lipophilicity influences their ability to cross cell membranes and interact with intracellular targets.[3] Similarly, "drug-likeness" is a qualitative concept that assesses a compound's suitability for development into an oral drug candidate based on its physicochemical properties. Adherence to guidelines such as Lipinski's Rule of Five is often a prerequisite in the early stages of drug discovery.[4]

Quantitative Data on Lipophilicity and Biological Activity

The following tables summarize the lipophilicity (expressed as logP or related parameters) and biological activity (e.g., IC50 values) of various thiosemicarbazone analogs from the literature. These tables are designed to facilitate the comparison of structure-activity relationships (SAR).

Table 1: Lipophilicity and Antiproliferative Activity of β-Lapachone-Based Thiosemicarbazones [5]

| Compound | logP | logS | Human Melanoma (UACC-62) IC50 (µM) | Human Breast Cancer (MCF-7) IC50 (µM) | Human Colon Cancer (HT-29) IC50 (µM) |

| TSC1 | 2.659 | -4.177 | >50 | >50 | >50 |

| TSC2 | 3.195 | -4.981 | 15.3 ± 1.2 | 12.8 ± 0.9 | 18.7 ± 1.5 |

| TSC3 | 2.930 | -4.012 | 8.9 ± 0.7 | 7.5 ± 0.6 | 10.2 ± 0.8 |

| TSC4 | 3.466 | -4.815 | 6.2 ± 0.5 | 5.1 ± 0.4 | 7.8 ± 0.6 |

| TSC5 | 3.589 | -5.233 | 11.7 ± 0.9 | 9.8 ± 0.8 | 13.4 ± 1.1 |

| TSC6 | 4.125 | -6.037 | 25.4 ± 2.0 | 21.3 ± 1.7 | 28.9 ± 2.3 |

Table 2: Predicted Drug-Likeness Properties of Naphthoquinones and Thiosemicarbazones [5]

| Compound | Molecular Weight ( g/mol ) | H-bond Acceptors | H-bond Donors | Rotatable Bonds | TPSA (Ų) |

| Naphthoquinones | |||||

| 2 | 242.29 | 3 | 0 | 1 | 54.37 |

| 3 | 258.29 | 3 | 0 | 1 | 54.37 |

| 4 | 368.19 | 3 | 0 | 1 | 54.37 |

| Thiosemicarbazones | |||||

| TSC1 | 313.38 | 4 | 3 | 3 | 111.41 |

| TSC2 | 327.41 | 4 | 3 | 4 | 111.41 |

| TSC3 | 329.38 | 4 | 3 | 3 | 111.41 |

| TSC4 | 343.41 | 4 | 3 | 4 | 111.41 |

| TSC5 | 391.28 | 4 | 3 | 3 | 111.41 |

| TSC6 | 405.31 | 4 | 3 | 4 | 111.41 |

Experimental and Computational Protocols

Experimental Determination of Lipophilicity

3.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a common and reliable method for estimating the lipophilicity of compounds.[2][6]

-

Principle: The retention time of a compound on a non-polar stationary phase (e.g., C18) is proportional to its lipophilicity.

-

Stationary Phase: A reversed-phase column, typically an octadecylsilane (C18) bonded silica gel.[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The retention of the analyte is modulated by varying the concentration of the organic modifier.[2]

-

Procedure:

-

A series of standard compounds with known logP values are injected to create a calibration curve.

-

The retention times (tR) of the thiosemicarbazone analogs are measured at different mobile phase compositions.

-

The capacity factor (k) is calculated using the formula: k = (tR - t0) / t0, where t0 is the dead time.

-

The logarithm of the capacity factor (logk) is determined.

-

The logkw value, which is the logk extrapolated to 100% aqueous mobile phase, is calculated using the Soczewiński-Wachtmeister equation: logk = logkw - Sφ, where φ is the volume fraction of the organic modifier and S is the slope.

-

The logP of the thiosemicarbazone analogs is then determined from the calibration curve of logkw versus known logP values of the standards.[2]

-

3.1.2. Reversed-Phase Thin-Layer Chromatography (RP-TLC)

RP-TLC is another chromatographic method used to assess lipophilicity.[8][9]

-

Principle: Similar to RP-HPLC, the retention of a compound on a non-polar stationary phase is related to its lipophilicity.

-

Stationary Phase: RP-18 plates.

-

Mobile Phase: A mixture of an organic solvent (e.g., isopropanol or acetone) and water in various proportions.[8]

-

Procedure:

-

The thiosemicarbazone analogs are spotted onto the RP-TLC plate.

-

The plate is developed in a chromatographic chamber containing the mobile phase.

-

After development, the spots are visualized (e.g., under UV light).

-

The retardation factor (Rf) for each compound is calculated.

-

The RM value is calculated from the Rf value using the equation: RM = log((1/Rf) - 1).

-

The RM0 value, which represents the lipophilicity, is obtained by extrapolating the linear relationship between RM values and the concentration of the organic solvent in the mobile phase to a zero concentration of the organic solvent.[8]

-

Computational Prediction of Lipophilicity and Drug-Likeness

In silico methods are valuable for the high-throughput screening of virtual libraries of compounds.[10]

3.2.1. Calculation of logP

Numerous algorithms and software programs are available for calculating the logarithm of the n-octanol/water partition coefficient (logP). These methods are generally based on fragmental or atomic contributions.[11]

-

Fragment-based methods (e.g., ClogP): The logP of a molecule is calculated by summing the contributions of its constituent fragments. Correction factors are often applied to account for intramolecular interactions.

-

Atom-based methods (e.g., AlogP, XlogP): These methods sum the contributions of individual atoms to the overall lipophilicity.[4]

-